molecular formula C11H18ClN3 B8113399 1-Benzyl-3-hydrazinylpyrrolidine hydrochloride

1-Benzyl-3-hydrazinylpyrrolidine hydrochloride

Cat. No.: B8113399
M. Wt: 227.73 g/mol
InChI Key: VCZPIKNQHAOKKR-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydrazinylpyrrolidine hydrochloride is a chemical compound with the molecular formula C11H18ClN3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both benzyl and hydrazinyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-hydrazinylpyrrolidine hydrochloride typically involves the reaction of 1-benzylpyrrolidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-hydrazinylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-hydrazinylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydrazinylpyrrolidine hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-hydrazinylpyrrolidine hydrochloride is unique due to the presence of both benzyl and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .

Properties

IUPAC Name

(1-benzylpyrrolidin-3-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c12-13-11-6-7-14(9-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZPIKNQHAOKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NN)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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